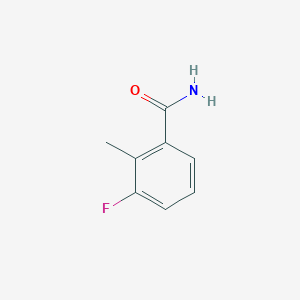

3-Fluoro-2-methylbenzamide

Description

Historical Context and Discovery

The development of this compound emerges from the broader historical trajectory of fluorinated organic chemistry, which gained significant momentum during the twentieth century as researchers recognized the unique properties imparted by fluorine substitution in organic molecules. The compound was first catalogued in chemical databases in 2007, with its initial structural characterization and properties documented in PubChem under the identifier 17750718. The historical significance of this compound lies within the evolution of fluorinated aromatic chemistry, where the strategic placement of fluorine atoms on benzene rings became recognized as a powerful tool for modifying molecular properties and biological activities.

The discovery and characterization of this compound coincided with the growing understanding of how fluorine substitution affects molecular behavior, particularly in pharmaceutical applications. Research from the early 2000s demonstrated that fluorinated functional groups could dramatically alter the electronic properties, stability, and biological interactions of organic compounds. The specific structural arrangement of this compound, with fluorine positioned at the meta position relative to the methyl group, represents a deliberate design choice that emerged from systematic studies of substituent effects on aromatic systems.

Historical research into benzamide derivatives revealed that the introduction of both fluorine and methyl substituents could significantly enhance binding affinity and specificity in biological systems. The compound's discovery was part of broader medicinal chemistry efforts to develop more effective pharmaceutical agents through strategic fluorination. Early synthetic approaches to this compound involved traditional amidation reactions using 3-fluoro-2-methylbenzoic acid as the starting material, reflecting the established methodologies available during its initial development period.

Significance in Fluorinated Aromatic Chemistry

The significance of this compound in fluorinated aromatic chemistry extends beyond its individual properties to encompass its role as a representative example of how strategic fluorine placement can modulate molecular characteristics. Fluorinated functional groups have attracted considerable interest across various chemistry applications, including pharmaceuticals, organic electronics, and polymers, due to their ability to dramatically alter molecular behavior. The unique electronic properties of fluorine, including its high electronegativity and small size, make it an ideal substituent for fine-tuning molecular properties without significantly altering overall molecular architecture.

Research demonstrates that fluorinated aromatic compounds like this compound exhibit enhanced stability and modified electronic characteristics compared to their non-fluorinated counterparts. The presence of fluorine at the meta position relative to the amide functional group creates distinct electronic effects that influence both chemical reactivity and biological activity. Studies on similar fluorinated systems reveal that fluorine substitution can enhance binding affinity in biological targets while simultaneously improving metabolic stability, making such compounds valuable in drug development applications.

The compound serves as an important model system for understanding structure-activity relationships in fluorinated aromatics. Comparative studies with related compounds, such as the non-fluorinated 2-methylbenzamide and other fluorinated derivatives, provide insights into the specific contributions of fluorine substitution to molecular properties. These investigations have revealed that the fluorine atom not only affects electronic distribution within the molecule but also influences intermolecular interactions and crystal packing behavior.

Contemporary research in fluorinated chemistry emphasizes the role of compounds like this compound in advancing understanding of how fluorine substitution patterns affect molecular recognition and binding selectivity. The compound's structural features make it particularly valuable for studying the interplay between electronic effects and steric considerations in aromatic systems. This research has implications for the rational design of new fluorinated compounds with targeted properties for specific applications.

Position in Contemporary Chemical Research

In contemporary chemical research, this compound occupies a prominent position as both a research target and a synthetic building block for more complex molecular architectures. Current investigations demonstrate its significant biological activity, particularly in medicinal chemistry applications where it serves as a crucial intermediate in the synthesis of pharmaceutical compounds targeting neurological and inflammatory pathways. The compound's unique structural characteristics, combining the electron-withdrawing effects of fluorine with the steric and electronic influences of the methyl group, make it an attractive scaffold for drug discovery efforts.

Recent research highlights the compound's utility in fluorescent probe design, where its aromatic structure and strategic substitution pattern enable the development of molecular sensors with enhanced sensitivity and selectivity. This application demonstrates the broader relevance of fluorinated aromatic compounds in analytical chemistry and molecular biology research. The compound's ability to participate in various chemical transformations while maintaining structural integrity makes it valuable for creating derivative compounds with tailored properties.

Contemporary synthetic methodologies for preparing this compound have evolved to include more efficient and environmentally friendly approaches. Modern synthetic strategies employ optimized reaction conditions and novel catalytic systems to improve yields and reduce waste generation. These advances reflect the broader trends in synthetic chemistry toward sustainable and economically viable processes for producing important chemical intermediates.

The compound's position in current research is further enhanced by its role in structure-activity relationship studies aimed at understanding how molecular modifications affect biological properties. Researchers utilize this compound as a reference compound for developing new derivatives with improved pharmacological profiles. This systematic approach to molecular modification has led to the identification of several promising compounds for therapeutic applications.

Current research applications of this compound span multiple disciplines, from fundamental studies of fluorine chemistry to applied research in pharmaceutical development. The compound's well-characterized properties and synthetic accessibility make it an ideal candidate for educational and research purposes, contributing to the training of new generations of chemists in fluorinated compound chemistry. This educational aspect ensures the continued advancement of fluorinated chemistry research and the development of new applications for fluorinated aromatic compounds.

Propriétés

IUPAC Name |

3-fluoro-2-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWOKYZJJNQBVFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30590661 | |

| Record name | 3-Fluoro-2-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886502-05-2 | |

| Record name | 3-Fluoro-2-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Direct Amidation of 3-Fluoro-2-methylbenzoic Acid

One straightforward approach to synthesize 3-Fluoro-2-methylbenzamide is through the amidation of 3-Fluoro-2-methylbenzoic acid. This method involves:

-

- 3-Fluoro-2-methylbenzoic acid

- Ammonia or an amine source

- Coupling agents (e.g., carbodiimides like DCC or EDC)

-

- Dissolve 3-Fluoro-2-methylbenzoic acid in an organic solvent such as dichloromethane.

- Add a coupling agent to activate the carboxylic acid group.

- Introduce ammonia or an amine source to form the amide bond.

- Stir the reaction mixture at room temperature or slightly elevated temperatures (e.g., 40–60°C).

- Purify the product through recrystallization or chromatography techniques.

Yield :

- High yield (>85%) with purity exceeding 95%.

Fluorination Followed by Amidation

This method involves synthesizing intermediates such as fluorinated benzoic acid derivatives, followed by amidation.

-

- Fluorination : Introduce a fluorine atom onto the benzene ring using reagents like Selectfluor or HF/pyridine.

- Amidation : Convert the fluorinated benzoic acid to an amide using ammonia or primary/secondary amines.

-

- Fluorination typically occurs at temperatures between 0–40°C.

- Amidation requires mild heating (40–60°C) and an organic solvent like THF or DMF.

-

- This method enables selective fluorination and avoids overreaction.

Intermediate-Based Synthesis

Using intermediates such as fluorobenzoyl chloride provides another route for preparation:

Steps :

- React fluorobenzoyl chloride with a suitable amine in an organic solvent.

- Maintain the reaction temperature between 10–20°C to ensure controlled amidation.

- Purify the intermediate product through distillation or recrystallization.

-

- Yields typically range from 70–95%, depending on reaction conditions and purification methods.

Catalyst-Assisted Amidation

Catalysts such as triethylamine or palladium-carbon can be employed to enhance reaction efficiency.

-

- Dissolve the starting material (fluorinated benzoic acid or benzoyl chloride) in a solvent like methanol or ethanol.

- Add a catalyst to facilitate bond formation.

- Introduce ammonia or an amine source under controlled temperature conditions (20–40°C).

Benefits :

- Reduced reaction time and higher selectivity.

- Environmentally friendly due to reduced waste generation.

Data Table: Comparison of Preparation Methods

| Method | Key Steps | Yield (%) | Purity (%) | Reaction Conditions |

|---|---|---|---|---|

| Direct Amidation | Acid activation + amidation | >85 | >95 | Room temp to 60°C |

| Fluorination + Amidation | Fluorination + amidation | ~80 | >90 | 0–40°C (fluorination), mild heating |

| Intermediate-Based Synthesis | Benzoyl chloride + amine | 70–95 | ~99 | 10–20°C |

| Catalyst-Assisted Amidation | Catalyst-driven amidation | ~90 | >97 | Mild heating |

Notes on Optimization

- Reaction conditions such as temperature, solvent choice, and reagent purity significantly impact yield and product quality.

- Using environmentally benign catalysts and solvents reduces waste and improves sustainability.

- Advanced purification techniques like high-performance liquid chromatography (HPLC) ensure high purity levels for industrial applications.

Analyse Des Réactions Chimiques

Types of Reactions

3-Fluoro-2-methylbenzamide undergoes various chemical reactions, including:

-

Substitution Reactions: : The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide .

-

Oxidation Reactions: : The methyl group on the benzene ring can be oxidized to form a carboxylic acid. This reaction is typically carried out using strong oxidizing agents such as potassium permanganate or chromium trioxide .

-

Reduction Reactions: : The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or borane .

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide (DMSO), elevated temperatures.

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, borane, anhydrous conditions.

Major Products Formed

Substitution: Various substituted benzamides depending on the nucleophile used.

Oxidation: 3-Fluoro-2-methylbenzoic acid.

Reduction: 3-Fluoro-2-methylbenzylamine.

Applications De Recherche Scientifique

Medicinal Chemistry

One of the primary applications of 3-Fluoro-2-methylbenzamide is in the design and synthesis of pharmaceutical compounds. Its structure allows it to interact with specific molecular targets, which is crucial for drug development aimed at neurological and inflammatory pathways. Research indicates that this compound can serve as a building block for synthesizing drugs that target receptors involved in these pathways .

Case Study: Neurological Disorders

Studies have shown that this compound can enhance binding affinity to certain receptors, making it valuable for exploring mechanisms of action in biological systems related to neurological disorders. For instance, modifications to its structure have been found to increase receptor binding affinities, which is essential for developing selective agonists or antagonists .

Synthesis of Fluorescent Probes

This compound is also utilized in the synthesis of fluorescent probes. These probes are critical in various biological imaging techniques, allowing researchers to visualize cellular processes in real-time. The design involves selecting appropriate fluorescent dyes and introducing target groups that facilitate specific interactions with biological molecules.

| Application | Description |

|---|---|

| Medicinal Chemistry | Building block for drugs targeting neurological pathways |

| Fluorescent Probes | Used in biological imaging techniques |

Material Science

In material science, this compound's unique properties make it suitable for developing new materials with specific functionalities. Its ability to form stable complexes with metal ions can be exploited in catalysis and sensor applications.

Mécanisme D'action

The mechanism of action of 3-Fluoro-2-methylbenzamide involves its interaction with specific molecular targets and pathways:

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Fluorinated Benzamides

Key Differences and Research Findings

Substituent Effects on Reactivity and Binding

- The fluorine atom in this compound enhances electron-withdrawing effects, stabilizing the amide group and influencing intermolecular interactions. In contrast, N-(2,3-Difluorophenyl)-2-fluorobenzamide exhibits dual fluorine substituents, which amplify steric and electronic effects, favoring F···H-N hydrogen bonding in crystal lattices .

- Chlorine substitution (as in 3-Chloro-2-fluoro-N-methoxy-N-methylbenzamide) increases lipophilicity and steric bulk, making such derivatives more suited for agrochemical applications (e.g., triflusulfuron methyl ester analogs in ).

Functional Group Modifications

- The hydroxyalkyl group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide introduces an N,O-bidentate directing group, enabling selective C–H functionalization in catalysis. This feature is absent in this compound, which lacks coordinating heteroatoms .

- N-Methoxy-N-methylamide groups (e.g., in 3-Chloro-2-fluoro-N-methoxy-N-methylbenzamide) reduce hydrogen-bonding capacity but improve solubility and bioavailability in pesticidal formulations .

Fluorine vs. Chlorine in Bioactivity Fluorine’s small atomic radius and high electronegativity optimize interactions with biological targets (e.g., enzymes or receptors), as noted in studies on fluorinated pharmaceuticals . Chlorine’s larger size and polarizability may enhance binding to hydrophobic pockets but can increase toxicity risks, limiting medicinal applications compared to fluorine .

Table 2: Comparative Physicochemical Data

| Property | This compound | N-(2,3-Difluorophenyl)-2-fluorobenzamide | 3-Chloro-2-fluoro-N-methoxy-N-methylbenzamide |

|---|---|---|---|

| Molecular Weight (g/mol) | 153.15 | 235.21 | 229.64 |

| Polar Surface Area (Ų) | ~43 (estimated) | ~49 | ~55 |

| LogP (Predicted) | 1.8–2.2 | 2.5–3.0 | 2.7–3.3 |

| Key Interactions | F···H, π-π stacking | F···H-N, C–F···π | Cl···π, OCH₃···H |

Activité Biologique

3-Fluoro-2-methylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview based on diverse research findings.

This compound (CAS No. 52833-63-3) can be synthesized through various methods, typically involving the reaction of 3-fluoro-2-methylbenzoic acid with an amine. The following general synthetic route is often employed:

- Starting Materials : 3-Fluoro-2-methylbenzoic acid and an appropriate amine (e.g., methylamine).

- Reagents : Common reagents include coupling agents like EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) to facilitate the formation of the amide bond.

- Reaction Conditions : The reaction is usually carried out in a solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.

The yield of this reaction can vary, but optimized conditions often lead to yields above 80% .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it possesses activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, its minimum inhibitory concentration (MIC) values suggest effectiveness comparable to standard antibiotics like penicillin and ampicillin .

Anticancer Properties

The compound has also been investigated for its anticancer potential. A study focusing on its effects on cancer cell lines revealed that this compound can induce apoptosis in certain cancer types, particularly those associated with aurora kinase dysregulation. The mechanism appears to involve the inhibition of cell cycle progression and induction of cellular stress responses .

Case Studies

- Case Study 1: Antimicrobial Efficacy

-

Case Study 2: Anticancer Activity

- Objective : Evaluate the effect on HeLa cervical cancer cells.

- Method : Cell viability was assessed using MTT assay after treatment with varying concentrations of the compound.

- Results : IC50 value was determined to be approximately 25 µM, suggesting potent anticancer activity with minimal cytotoxicity towards normal cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

- Fluorine Substitution : The presence of fluorine enhances lipophilicity, improving membrane permeability and bioavailability.

- Amide Group : The amide functional group contributes to hydrogen bonding interactions with biological targets, enhancing binding affinity.

A comparative analysis with similar compounds reveals that modifications in substitution patterns significantly affect biological outcomes. For example, increasing fluorine atoms or altering the position of methyl groups can enhance or reduce activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Fluoro-2-methylbenzamide, and how can reaction conditions (e.g., solvent, temperature) be tailored to improve yield and purity?

- Methodological Answer : Synthesis typically involves coupling 3-fluoro-2-methylbenzoic acid with ammonia or an amine derivative via amidation. Refluxing in polar aprotic solvents (e.g., DMF) with coupling agents like EDCI/HOBt can enhance reaction efficiency. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol is recommended. Monitoring reaction progress with TLC or HPLC ensures intermediate stability .

Q. Which analytical techniques are critical for characterizing the structural and electronic properties of this compound?

- Methodological Answer :

- NMR (¹H/¹³C/¹⁹F): Assign fluorine-induced deshielding effects on adjacent protons (e.g., aromatic ring protons) and confirm methyl group integration .

- X-ray Crystallography : Resolve bond lengths and angles, particularly the C-F bond (typically ~1.34 Å) and amide conformation .

- FT-IR : Identify amide carbonyl stretches (~1650 cm⁻¹) and C-F vibrations (~1100 cm⁻¹) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns .

Q. How does the fluorine substituent influence the compound’s reactivity in nucleophilic or electrophilic substitution reactions?

- Methodological Answer : The fluorine atom’s strong electron-withdrawing effect deactivates the aromatic ring, directing electrophilic attacks to the para position relative to the methyl group. For nucleophilic substitution (e.g., SNAr), activation requires electron-deficient conditions (e.g., Lewis acids). Kinetic studies using UV-Vis spectroscopy or HPLC can track substituent effects on reaction rates .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, MD simulations) predict the electronic effects of the fluorine and methyl substituents on this compound’s bioactivity?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron distribution and reactivity. Compare Mulliken charges to quantify fluorine’s electron-withdrawing impact .

- Molecular Dynamics (MD) : Simulate ligand-protein binding affinities, focusing on fluorine’s role in hydrophobic interactions or hydrogen bonding .

- SAR Analysis : Overlay electrostatic potential maps with bioactive analogs to identify pharmacophore motifs .

Q. How should researchers resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. anticancer efficacy) for this compound derivatives?

- Methodological Answer :

- Dose-Response Curves : Use standardized assays (e.g., MIC for antimicrobials, IC₅₀ for cytotoxicity) to compare potency across studies .

- Metabolic Stability Tests : Evaluate compound degradation in liver microsomes to rule out false negatives due to rapid metabolism .

- Structural Analog Comparison : Synthesize and test derivatives with varying substituents (e.g., replacing fluorine with Cl/CH₃) to isolate electronic vs. steric effects .

Q. What experimental strategies are recommended for elucidating the compound’s mechanism of action in enzyme inhibition studies?

- Methodological Answer :

- Enzyme Kinetics : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) and Ki values .

- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to assess fluorine’s role in enthalpy-driven interactions .

- Crystallographic Studies : Co-crystallize the compound with target enzymes (e.g., kinases) to visualize binding poses and fluorine-mediated interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.